N-Me-D-Leu-OH.HCl

Chiral Chromatography Peptide Synthesis Enantiomeric Excess

N-Me-D-Leu-OH·HCl is the only valid building block for SPPS requiring D-configuration and N-methylation. Substitution with L-enantiomer or unmethylated D-Leu invalidates synthetic pathways and bioactivity. The N-methyl group increases proteolytic stability 72–>1000-fold, while the D-configuration ensures conformational constraint. As the hydrochloride salt, it is immediately soluble in DMF and compatible with standard Fmoc/t-Bu SPPS protocols. For antitumor peptide programs (e.g., didemnin analogs with 4 nM GI₅₀), this chirality-defined starting material avoids costly revalidation and secures target selectivity.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 1221498-82-3
Cat. No. B578239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-D-Leu-OH.HCl
CAS1221498-82-3
SynonymsN-Me-D-Leu-OH·HCl
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1
InChIKeyQYFWCUVWMMTENJ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-D-Leu-OH.HCl (CAS 1221498-82-3): A Chiral N-Methylated D-Amino Acid for Peptide Synthesis


N-Me-D-Leu-OH.HCl, also known as N-Methyl-D-leucine hydrochloride, is a synthetic amino acid derivative with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . It is a chiral building block characterized by a D-configuration at the α-carbon and an N-methylated secondary amine . As a protected amino acid, it is primarily utilized in solid-phase peptide synthesis (SPPS) and the development of peptide-based pharmaceuticals, where its unique stereochemistry and N-methylation confer enhanced metabolic stability and conformational constraint .

Why N-Me-D-Leu-OH.HCl Cannot Be Interchanged with L-Isomers, Racemates, or Unmethylated D-Leucine


In peptide synthesis, substitution of N-Me-D-Leu-OH.HCl with its L-enantiomer, the DL-racemate, or unmethylated D-leucine is scientifically invalid without revalidation of the entire synthetic pathway and bioactivity profile. The D-configuration and N-methyl group are critical for inducing specific secondary structures, resisting proteolytic degradation, and achieving target selectivity . For instance, replacing D-Leu with an N-Me-D-Leu residue in clovibactin abolished antibiotic activity entirely, while the enantiomer retained some activity [1]. Furthermore, N-methylation can increase proteolytic stability by 72 to >1000-fold in certain peptides [2]. Therefore, generic substitution risks compromised peptide stability, altered conformation, and loss of biological function.

Quantitative Differentiation of N-Me-D-Leu-OH.HCl from Key Analogs and Alternatives


Enantiomeric Purity and Identity: N-Me-D-Leu-OH.HCl vs. N-Me-L-Leu-OH and N-Me-DL-Leu-OH

N-Me-D-Leu-OH.HCl is a single enantiomer, whereas the DL-racemate (CAS 2566-33-8) and the L-isomer (CAS 31321-74-1) are distinct chemical entities. The specific optical rotation of N-Me-D-Leu-OH.HCl is -13.5° (c=5, H2O), which is opposite in sign to the L-isomer and different from the racemate [1]. In solid-phase peptide synthesis, reactions with N-Me-D-Leu-OH.HCl conducted above 10°C can result in up to 5% L-isomer contamination detectable via chiral HPLC, highlighting the importance of maintaining stereochemical integrity during procurement and handling .

Chiral Chromatography Peptide Synthesis Enantiomeric Excess

Antitumor Activity of N-Me-D-Leu-Containing Dipeptide vs. Other Stereomers

A study on linear leucine homodipeptides demonstrated that the stereomer N-tertbutyl-D-leucine-N-methyl-D-leucinebenzyl (A7), which incorporates N-Me-D-Leu, exhibited the highest antineoplastic activity among all stereomers tested [1]. This was evidenced by cell cycle arrest and apoptosis in treated cells [1]. While this is a derivative, it highlights the unique biological potential conferred by the N-Me-D-Leu motif compared to other leucine-based dipeptides.

Antineoplastic Leucine Homodipeptides Cancer Cell Lines

Impact of N-Methylation on Proteolytic Stability: N-Me-D-Leu vs. Unmethylated D-Leu

N-Methylation of amino acids is a well-established strategy to enhance the proteolytic stability of peptides. Studies have shown that incorporating N-methyl amino acids can increase resistance to proteases such as chymotrypsin and proteinase K by 72 to >1000-fold [1]. Specifically, homo-oligomers of N-methyl Phe are highly resistant, and this effect extends to mixed peptides [1]. N-Me-D-Leu-OH.HCl introduces both N-methylation and a D-configuration, a combination known to further enhance metabolic stability and extend in vivo half-life compared to unmethylated L- or D-amino acids .

Proteolytic Resistance N-Methylation Peptide Stability

Conformational Impact and Biological Activity: N-Me-D-Leu vs. D-Leu in Clovibactin Analogs

In a structure-activity relationship (SAR) study of the antibiotic clovibactin, replacement of D-Leu2 with N-Me-D-Leu2 resulted in a nearly complete loss of antibiotic activity [1]. The backbone N-methylated analog, N-Me-d-Leu2,d-Thr5-clovibactin, was almost completely inactive, highlighting the critical role of the D-Leu residue's hydrogen bonding capacity, which is disrupted by N-methylation [1]. In contrast, the enantiomer of clovibactin retained some activity, and a conformationally constrained analog retained moderate activity [1]. This demonstrates that while N-methylation generally improves stability, its specific placement can dramatically alter biological function, underscoring the need for precise building block selection.

Clovibactin Antibiotic SAR

Didemnin B Analog Potency: N-Me-D-Leu-Containing Analog vs. Didemnin B

A didemnin B analog incorporating a ψ[CH₂NH] amide bond surrogate between N-Me-D-Leu⁷ and Pro⁸ demonstrated potent antitumor activity, with a GI₅₀ of 4 nM in the NCI-60 tumor cell screen [1]. This activity was comparable to that of the natural product didemnin B, which had a GI₅₀ of 13 nM in the same assay [1]. This indicates that the N-Me-D-Leu residue is compatible with high-potency antitumor activity and can be used to generate analogs with potentially improved drug-like properties.

Didemnin Antitumor SAR

Optimal Research and Industrial Applications for N-Me-D-Leu-OH.HCl


Solid-Phase Peptide Synthesis (SPPS) of Metabolically Stable Peptides

N-Me-D-Leu-OH.HCl is ideally suited for SPPS, where its N-methyl group and D-configuration confer enhanced resistance to proteolytic degradation . Researchers can incorporate this building block to create peptides with extended in vivo half-lives, as demonstrated by the 72 to >1000-fold increase in protease resistance observed with N-methylated amino acids [1]. The compound is supplied as a hydrochloride salt, making it readily soluble in DMF and compatible with standard Fmoc/t-Bu SPPS protocols.

Development of Conformationally Constrained Peptide Therapeutics

The N-methyl group in N-Me-D-Leu-OH.HCl restricts the conformational freedom of the peptide backbone, which can be exploited to stabilize bioactive conformations or turn structures . This is particularly valuable in the design of cyclic peptides and peptidomimetics targeting challenging protein-protein interactions. However, as seen in clovibactin SAR studies, strategic placement is critical; N-methylation can enhance stability but may also disrupt essential hydrogen bonds, necessitating careful design [2].

Synthesis of Antitumor Natural Product Analogs

N-Me-D-Leu-OH.HCl serves as a key building block in the synthesis of didemnin analogs, where it can maintain or even enhance antitumor potency (e.g., a 4 nM GI₅₀ analog vs. 13 nM for didemnin B) [3]. It is also a component of leucine homodipeptides with demonstrated antineoplastic activity [4]. Researchers engaged in oncology-focused medicinal chemistry should consider this compound for constructing novel antitumor peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Me-D-Leu-OH.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.